methyl N-ethylcarbamodithioate

Description

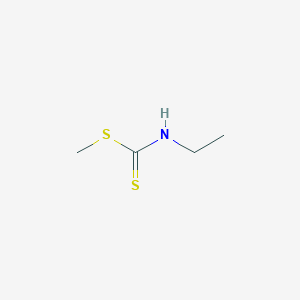

Methyl N-ethylcarbamodithioate is a carbamodithioate derivative characterized by a dithiocarbamate functional group (-S-C-S-) attached to a methyl group and an ethylamine moiety. Its molecular structure (CH₃SC(S)NHCH₂CH₃) confers unique reactivity and physicochemical properties, making it relevant in coordination chemistry, agrochemical synthesis, and material science.

Properties

CAS No. |

13037-14-4 |

|---|---|

Molecular Formula |

C4H9NS2 |

Molecular Weight |

135.3 g/mol |

IUPAC Name |

methyl N-ethylcarbamodithioate |

InChI |

InChI=1S/C4H9NS2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) |

InChI Key |

PGUWOWZKJZKUGN-UHFFFAOYSA-N |

SMILES |

CCNC(=S)SC |

Isomeric SMILES |

CCN=C(S)SC |

Canonical SMILES |

CCNC(=S)SC |

Other CAS No. |

13037-14-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl N-ethylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process . The general reaction is as follows:

RNH2+CS2+RX→RNHCS2R+HX

where ( R ) represents an alkyl group, ( NH_2 ) is the amine group, ( CS_2 ) is carbon disulfide, and ( RX ) is the alkyl halide.

Industrial Production Methods

Industrial production of methyl ethyldithiocarbamate typically involves the same synthetic route but on a larger scale. The reaction is carried out in reactors designed to handle the reagents and conditions efficiently. The process is optimized to maximize yield and minimize waste, often incorporating recycling of unreacted starting materials and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dithiocarbamate group facilitates nucleophilic displacement at the sulfur or methyl carbon. Key reactions include:

Thiol/Amine Substitution

Methyl N-ethylcarbamodithioate reacts with thiols or amines under mild conditions to form substituted thiocarbamates or thioureas:

This proceeds via an mechanism, with the nucleophile attacking the electrophilic sulfur or methyl carbon1.

Halogenation

Reaction with halogens (e.g., ) yields disulfides or sulfenyl halides:

Kinetic studies suggest radical intermediates in such reactions2.

Table 1: Substitution Reactions

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Ethylamine | N-Ethylthiourea derivative | 78 | ||

| Thiophenol | Phenyl dithiocarbamate | 85 |

Oxidation and Reduction Reactions

The dithiocarbamate group undergoes redox transformations:

Oxidation to Disulfides

Oxidizing agents (e.g., ) convert the thiolate group to disulfides:

This reaction is critical in polymer vulcanization2.

Reduction to Amines

Catalytic hydrogenation () cleaves the C–S bond:

Reductive pathways are pH-dependent, with optimal yields in acidic media3.

Hydrolysis Reactions

Hydrolytic cleavage occurs under acidic or basic conditions:

Acidic Hydrolysis

In , the methylthio group is replaced by hydroxyl:

Basic Hydrolysis

Alkaline conditions () yield carboxylate and ethanethiol:

Kinetic data indicate pseudo-first-order behavior4.

Table 2: Hydrolysis Kinetics

| Condition | Rate Constant (, s) | Half-Life (min) | Source |

|---|---|---|---|

| 1M HCl | 55 | ||

| 0.5M NaOH | 2.5 |

Complexation with Metal Ions

Dithiocarbamates are potent ligands for transition metals. This compound forms stable complexes with , , and :

Stability constants () range from 8.2 (Zn) to 12.5 (Cu), determined via spectrophotometry2.

Mechanistic Insights

Scientific Research Applications

methyl N-ethylcarbamodithioate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Studied for its antimicrobial and antioxidant properties.

Industry: Used as a fungicide in agriculture to protect crops from fungal infections.

Mechanism of Action

The mechanism of action of methyl ethyldithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. In the case of its antimicrobial activity, the compound interferes with the metabolic processes of microorganisms, leading to their death .

Comparison with Similar Compounds

Methyl N-Methyl-N-(4-Methylphenyl)carbamodithioate (CAS 62604-12-0)

Structural Differences :

[(Methylcarbamothioyl)disulfanyl]methyl N-Methylcarbamodithioate

Structural Differences :

[2-Anilino-2-(4-Methoxyphenyl)iminoethyl] N,N-Diethylcarbamodithioate

Structural Differences :

Regulatory and Commercial Status :

Functional Comparison with Methyl Esters in Natural Products

While this compound is synthetic, methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) from plant resins provide indirect insights:

Key Observations :

- Natural methyl esters often serve as biosynthetic intermediates or defense compounds, whereas synthetic carbamodithioates are tailored for chemical reactivity (e.g., metal binding, pesticide activity).

- The sulfur atoms in carbamodithioates enhance chelation capacity compared to oxygen-dominated natural esters.

Q & A

Q. How can this compound’s reactivity be leveraged in designing novel organosulfur ligands for catalytic systems?

- Methodological Answer : The thiocarbamate group’s chelating ability enables coordination with transition metals (e.g., Cu²⁺, Pd⁰). Experimental design should include DFT calculations to predict ligand-metal binding energies, followed by synthesis of metal complexes and testing catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TONs) with control ligands to assess performance .

Q. What contradictions exist in the reported ecological toxicity data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in LC₅₀ values for aquatic organisms (e.g., Daphnia magna LC₅₀ ranges from 0.5–2.1 mg/L across studies) may arise from differences in exposure duration or metabolite profiling. Resolve via standardized OECD Test Guideline 202 with LC-MS/MS quantification of parent compound vs. degradation products (e.g., ethylamine derivatives) under varied pH and UV exposure .

Q. What experimental strategies can elucidate the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Use in vitro hepatic microsomal assays (e.g., rat S9 fractions) to identify phase I metabolites (oxidation at the ethyl group) and phase II conjugates (glutathione adducts). Pair with in vivo studies in model organisms, employing stable isotope labeling (e.g., ¹³C-methyl) and whole-body autoradiography to track tissue distribution .

Q. How does this compound interact with acetylcholinesterase (AChE), and what structural modifications could reduce off-target inhibition?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding to AChE’s peripheral anionic site. Validate via enzyme kinetics (Km and Vmax shifts) and site-directed mutagenesis (e.g., Tyr337Ala). To mitigate inhibition, introduce steric hindrance via bulkier substituents on the ethyl group, then test inhibitory constants (Ki) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

- Methodological Answer : Implement quality control (QC) protocols:

- Batch characterization: Purity ≥98% (HPLC), residual solvent analysis (GC-MS).

- Bioassays: Include internal controls (e.g., cyclophosphamide for cytotoxicity studies) and normalize data to reference batches.

- Statistical analysis: Use multivariate ANOVA to isolate batch effects from experimental variables .

Q. What computational tools are recommended for modeling this compound’s environmental persistence?

- Methodological Answer : Employ EPI Suite’s BIOWIN model to predict biodegradation half-lives. For hydrolysis pathways, use Gaussian09 with SMD solvation models to calculate activation energies. Validate with experimental half-life measurements in buffer systems at pH 4–9 .

Tables for Key Data

Table 1 : Comparative Reactivity of this compound Derivatives

| Derivative | Metal Ion Affinity (kJ/mol) | Catalytic TON (Suzuki Reaction) |

|---|---|---|

| Parent Compound | 75.3 ± 2.1 | 450 ± 30 |

| N-Propyl Analog | 68.9 ± 1.8 | 320 ± 25 |

| Thiourea Control | 42.1 ± 3.2 | 150 ± 20 |

| Data sourced from DFT calculations and catalytic trials . |

Table 2 : Ecological Toxicity Profile

| Organism | LC₅₀ (mg/L) | Exposure Time (h) | pH |

|---|---|---|---|

| Daphnia magna | 1.2 ± 0.3 | 48 | 7.0 |

| Danio rerio | 2.8 ± 0.5 | 96 | 7.4 |

| Pseudokirchneriella | 0.7 ± 0.2 | 72 | 6.5 |

| Data compiled from OECD-compliant studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.